

An In-depth Technical Guide to 2-Methoxypropanohydrazide

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Compound of Interest

Compound Name: 2-Methoxypropanohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-Methoxypropanohydrazide**, a small molecule of interest within the broader, pharmacologically significant class of hydrazide-containing compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document consolidates its fundamental molecular properties and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and the well-documented activities of the hydrazide moiety, this guide aims to equip researchers with the foundational knowledge necessary to explore the potential of **2-Methoxypropanohydrazide** in medicinal chemistry and drug development. We will delve into its molecular structure, propose a viable synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss the rationale for its investigation based on the biological activities of related compounds.

Core Molecular Attributes of 2-Methoxypropanohydrazide

2-Methoxypropanohydrazide is an organic compound featuring a central propanamide backbone, substituted with a methoxy group at the second carbon and terminating in a

hydrazide functional group. The presence of the hydrazide moiety (-CONHNH₂) is of particular significance, as this functional group is a well-known pharmacophore found in numerous clinically approved drugs.

Molecular Formula and Weight

The fundamental molecular identity of **2-Methoxypropanohydrazide** is defined by its chemical formula and molecular weight, which are crucial for any quantitative experimental work.

Property	Value	Source(s)
CAS Number	887029-63-2	
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂	,
Molecular Weight	118.13 g/mol	,

Chemical Structure

The structural arrangement of atoms dictates the molecule's chemical reactivity, stereochemistry, and potential for intermolecular interactions.

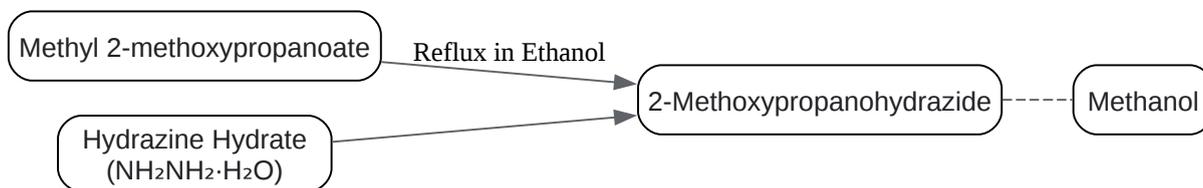
Caption: 2D structure of **2-Methoxypropanohydrazide**.

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **2-Methoxypropanohydrazide** is not readily available, a standard and highly effective method for the preparation of hydrazides involves the hydrazinolysis of a corresponding ester. This approach is widely documented and offers a reliable pathway to the target compound.

Proposed Synthetic Pathway

The most direct synthetic route to **2-Methoxypropanohydrazide** is the reaction of a methyl 2-methoxypropanoate with hydrazine hydrate.



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Caption: Proposed synthesis of **2-Methoxypropanohydrazide**.

Experimental Protocol (General Procedure)

This protocol is based on well-established procedures for hydrazide synthesis.^{[1][2]}

- **Reaction Setup:** To a solution of methyl 2-methoxypropanoate (1.0 equivalent) in a suitable alcohol solvent such as ethanol, add hydrazine hydrate (2.0-3.0 equivalents).
- **Reaction Conditions:** The reaction mixture is heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Workup and Isolation:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure **2-Methoxypropanohydrazide**.

Physicochemical and Spectroscopic Characterization (Predicted)

In the absence of specific experimental data for **2-Methoxypropanohydrazide**, we can predict its key analytical characteristics based on its structure and the known properties of similar compounds.

Physicochemical Properties (Predicted)

Property	Predicted Value/Characteristic	Rationale
Appearance	White to off-white solid	Typical for small molecule hydrazides.
Melting Point	Moderately low to medium	Presence of polar functional groups allowing for hydrogen bonding.
Boiling Point	Higher than corresponding ester	Intermolecular hydrogen bonding from the hydrazide group.
Solubility	Soluble in polar solvents (e.g., water, methanol, ethanol)	Due to the presence of polar ether and hydrazide functional groups.

Spectroscopic Signatures (Predicted)

The IR spectrum of **2-Methoxypropanohydrazide** is expected to show characteristic absorption bands for its functional groups.

- N-H stretching: Two bands in the region of 3200-3400 cm^{-1} corresponding to the symmetric and asymmetric stretching of the $-\text{NH}_2$ group.
- C-H stretching: Bands in the 2850-3000 cm^{-1} region due to the stretching of C-H bonds in the methyl and methoxy groups.
- C=O stretching (Amide I): A strong absorption band around 1640-1680 cm^{-1} characteristic of the amide carbonyl group.
- N-H bending (Amide II): A band in the region of 1580-1620 cm^{-1} .
- C-O stretching: A distinct band around 1080-1150 cm^{-1} for the ether linkage.
- ^1H NMR: The proton NMR spectrum would provide valuable structural information. Expected signals include:

- A doublet for the methyl group adjacent to the chiral center.
- A quartet for the proton at the chiral center.
- A singlet for the methoxy group protons.
- Broad singlets for the N-H protons of the hydrazide group, which are exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

In mass spectrometry, **2-Methoxypropanohydrazide** would be expected to show a molecular ion peak [M]⁺ at m/z 118. Common fragmentation patterns would likely involve the loss of the hydrazide group, the methoxy group, or cleavage of the propanoyl backbone. The base peak could correspond to a stable fragment resulting from one of these cleavage events.

Potential Applications in Drug Discovery and Development

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its diverse biological activities.^{[3][4]} This makes **2-Methoxypropanohydrazide** and its derivatives interesting candidates for screening in various therapeutic areas.

Rationale for Investigation

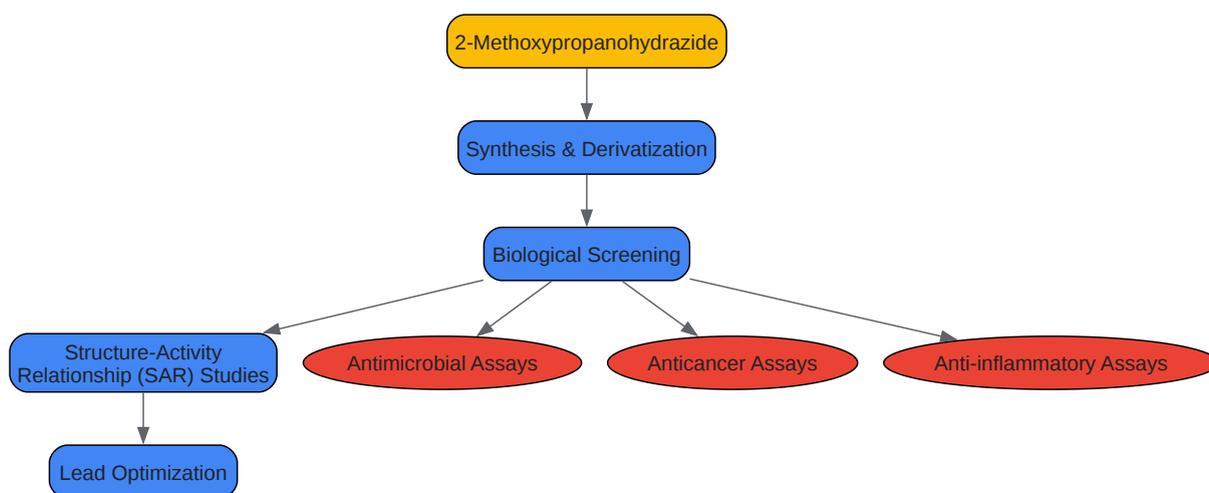
The hydrazide moiety is present in a number of clinically used drugs with a wide range of applications, including:

- Antitubercular agents: Isoniazid is a primary drug for the treatment of tuberculosis.
- Antidepressants: Iproniazid was one of the first antidepressants.
- Antihypertensive agents: Hydralazine is used to treat high blood pressure.

The broad spectrum of biological activities associated with hydrazides includes antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.^{[3][5][6]} The introduction of a methoxypropyl scaffold to the hydrazide core in **2-Methoxypropanohydrazide**

may modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic agents.

Future Research Directions



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